TP-271

antimicrobial susceptibility testing community-acquired bacterial pneumonia MIC90 comparison

TP-271 is a fully synthetic fluorocycline antibiotic. It bypasses TetA, TetK, and TetM resistance mechanisms and shows potency against macrolide/fluoroquinolone-resistant CABP pathogens (MIC90 0.03 µg/mL for S. pneumoniae, 0.12 µg/mL for MRSA). Oral bioavailability supports i.v.-to-p.o. step-down therapy models. It is validated for BSL-3/4 tularemia studies (100% NHP survival at ≥1 mg/kg). Use as a reference standard, resistance-bypass probe, or for dual-route PK/PD modeling.

Molecular Formula C27H31FN4O8
Molecular Weight 558.6 g/mol
CAS No. 1207284-17-0
Cat. No. B611448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-271
CAS1207284-17-0
SynonymsTP-271;  TP 271;  TP271
Molecular FormulaC27H31FN4O8
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=O)NC2=CC(=C3CC4CC5C(C(=O)C(=C(C5(C(=O)C4=C(C3=C2O)O)O)O)C(=O)N)N(C)C)F
InChIInChI=1S/C27H31FN4O8/c1-31(2)19-12-8-10-7-11-13(28)9-14(30-26(39)15-5-4-6-32(15)3)20(33)17(11)21(34)16(10)23(36)27(12,40)24(37)18(22(19)35)25(29)38/h9-10,12,15,19,33-34,37,40H,4-8H2,1-3H3,(H2,29,38)(H,30,39)/t10-,12-,15-,19-,27-/m0/s1
InChIKeyVIWUYPVRNWIKLS-HMFHYXQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TP-271 (CAS 1207284-17-0) Procurement Guide: Fully Synthetic Fluorocycline Antibiotic


TP-271 (CAS 1207284-17-0) is a novel, fully synthetic fluorocycline antibiotic that targets the bacterial 30S ribosomal subunit to inhibit protein synthesis [1]. Its molecular formula is C27H31FN4O8 with a molecular weight of 558.56 g/mol [2]. Developed originally by Tetraphase Pharmaceuticals, TP-271 was designed for the treatment of moderate to severe community-acquired bacterial pneumonia (CABP), including infections caused by multidrug-resistant Gram-positive and Gram-negative respiratory pathogens [1]. The compound completed multiple Phase 1 clinical trials evaluating both intravenous and oral administration routes in healthy adult subjects before development was discontinued in 2025 [3][4].

Why TP-271 Cannot Be Substituted with Legacy Tetracyclines or Earlier-Generation Analogs


Generic substitution between tetracycline-class antibiotics fails for TP-271 because it is a fully synthetic fluorocycline with a tetracycline scaffold modified at positions that confer differential activity against pathogens carrying established tetracycline-specific resistance mechanisms [1]. Unlike first-generation tetracyclines (e.g., tetracycline), second-generation doxycycline/minocycline, or third-generation glycylcyclines (e.g., tigecycline), TP-271 was minimally affected or unaffected by tetracycline-specific efflux pumps (e.g., TetA, TetK) and ribosomal protection proteins (e.g., TetM) that compromise the activity of legacy tetracyclines [1]. Furthermore, TP-271 retains potency against strains harboring fluoroquinolone and macrolide resistance phenotypes that frequently co-occur in multidrug-resistant respiratory pathogens, a property not uniformly shared by comparator fluorocyclines such as eravacycline or omadacycline when evaluated against the same CABP-relevant pathogen panels [1]. Substitution with any non-fluorocycline tetracycline analog would result in predictable loss of activity against the resistance phenotypes documented below.

Quantitative Evidence Differentiating TP-271 from Comparator Antibiotics


TP-271 vs. Tetracycline and Tigecycline: Superior Potency Against Streptococcus pneumoniae (CABP Core Pathogen)

TP-271 demonstrates significantly lower MIC90 against Streptococcus pneumoniae (0.03 µg/mL) compared to tetracycline (>32 µg/mL) and tigecycline (≤0.016 µg/mL for MIC50/MIC90 reported as ≤0.016/≤0.016, but with noted limitations in interpretation due to truncation at the lower limit of detection). TP-271's MIC range across 267 S. pneumoniae isolates was ≤0.016–0.03 µg/mL, whereas tetracycline showed a range of ≤0.016–>32 µg/mL, with MIC50/MIC90 of 32/>32 µg/mL. This represents a >1000-fold improvement in potency over tetracycline [1]. Notably, tigecycline's MIC distribution is truncated at the assay limit, preventing full resolution of comparative differences at the lower end, whereas TP-271's activity can be quantified across its full dynamic range [1].

antimicrobial susceptibility testing community-acquired bacterial pneumonia MIC90 comparison Streptococcus pneumoniae

TP-271 vs. Tetracycline: Enhanced Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) Including PVL-Positive Strains

Against methicillin-resistant S. aureus (MRSA), TP-271 exhibited an MIC90 of 0.12 µg/mL compared to tetracycline's MIC90 of 32 µg/mL, representing an approximately 267-fold potency improvement [1]. For the clinically relevant PVL-positive MRSA subset (n=25 isolates), TP-271 maintained consistent activity with MIC50/MIC90 of 0.06/0.12 µg/mL and a narrow MIC range of 0.06–0.12 µg/mL. Tetracycline showed MIC50/MIC90 of ≤2/≤2 µg/mL against PVL+ MRSA, with a broader range (≤2–16 µg/mL). Tigecycline demonstrated MIC90 of 0.12 µg/mL against PVL+ MRSA, equivalent to TP-271, but with a broader MIC range (0.06–0.25 µg/mL) [1].

MRSA antimicrobial resistance Panton-Valentine leukocidin MIC90 comparison

TP-271 Against Atypical Pneumonia Pathogens: Differentiated Activity Profile vs. Class Expectations

TP-271 demonstrates a highly differentiated activity profile against the three principal atypical CABP pathogens. Against Mycoplasma pneumoniae, TP-271 exhibits an MIC90 of 0.004 µg/mL, indicating exceptionally high potency [1]. Against Legionella pneumophila, the MIC90 is 1 µg/mL, and against Chlamydia pneumoniae, the MIC90 is 4 µg/mL [1]. This descending gradient of activity (0.004 → 1 → 4 µg/mL) across the atypical panel represents a defined and quantifiable profile that distinguishes TP-271 from class expectations where uniform potency is often assumed. For research requiring coverage of all three atypical pathogens, the Chlamydia pneumoniae MIC90 of 4 µg/mL represents the limiting value in the panel and should inform dose-ranging or susceptibility study design [1].

atypical pneumonia Mycoplasma pneumoniae Legionella pneumophila Chlamydia pneumoniae

Resistance Bypass: TP-271 Activity Unaffected by Tetracycline-Specific, Fluoroquinolone, and Macrolide Resistance Mechanisms

TP-271 was evaluated against CABP pathogen panels stratified by resistance phenotype. The compound was minimally affected or unaffected by tetracycline-specific resistance mechanisms (including TetA and TetK efflux pumps, and TetM ribosomal protection proteins), as well as by fluoroquinolone and macrolide resistance phenotypes that are prevalent in contemporary S. pneumoniae and S. aureus clinical isolates [1]. This resistance-bypass property was demonstrated in the primary MIC panel where S. pneumoniae isolates with macrolide MIC90 >32 µg/mL and fluoroquinolone MIC90 of 1 µg/mL (resistant phenotypes) retained full susceptibility to TP-271 at MIC90 of 0.03 µg/mL [1]. Similarly, MRSA isolates with fluoroquinolone MIC90 >4 µg/mL (resistant) remained fully susceptible to TP-271 at MIC90 of 0.12 µg/mL [1]. The magnitude of resistance bypass cannot be fully quantified in the absence of paired isogenic comparator strains, but the phenotype-stratified MIC data support retention of TP-271 potency regardless of co-expressed resistance to other antibiotic classes [1].

antimicrobial resistance bypass efflux pump evasion ribosomal protection protein fluoroquinolone resistance macrolide resistance

TP-271 vs. Untreated Controls: In Vivo Efficacy in Neutropenic and Immunocompetent Murine Pneumonia Models

In neutropenic and immunocompetent mouse pneumonia models, TP-271 demonstrated statistically significant bacterial burden reduction against MRSA, S. pneumoniae, and H. influenzae infections [1]. When administered intravenously (i.v.), TP-271 produced approximately 2 to 5 log10 CFU reductions compared to the bacterial burden at the start of dosing (baseline) [1]. When administered orally (p.o.), TP-271 produced approximately 1 to 4 log10 CFU reductions relative to baseline [1]. The oral bioavailability demonstrated by the 1–4 log10 CFU reduction distinguishes TP-271 from parenteral-only comparators such as tigecycline (no oral formulation) and supports sequential i.v.-to-p.o. administration research strategies [1].

in vivo efficacy murine pneumonia model bacterial burden reduction oral bioavailability

TP-271 vs. Untreated Controls: Survival Benefit in Inhalational Tularemia (Francisella tularensis) Models

TP-271 was evaluated in a biodefense context against aerosolized Francisella tularensis SCHU S4, a CDC Category A biothreat agent [1]. In vitro, TP-271 showed MIC50 of 0.25 µg/mL and MIC90 of 0.5 µg/mL against a panel of 29 F. tularensis isolates [1]. In a mouse model of inhalational tularemia with aerosol exposure to 91–283 LD50, once-daily intraperitoneal TP-271 dosing (3, 6, 12, 18 mg/kg/day) initiated at 24 hours post-challenge yielded survival rates of 80%, 100%, 100%, and 100%, respectively, compared to 0% survival in vehicle controls [1]. When treatment was delayed to 72 hours post-challenge, survival remained 89% at 3 mg/kg and 100% at 6, 12, and 18 mg/kg [1]. In a cynomolgus macaque model (aerosol exposure ~1,144 CFU), once-daily i.v. TP-271 at 1 or 3 mg/kg produced 100% survival versus 0% in vehicle controls [1]. Surviving animals in both models showed little to no relapse during 14 days post-treatment observation [1].

biodefense Francisella tularensis tularemia inhalational infection survival efficacy

Recommended Research and Procurement Application Scenarios for TP-271


Community-Acquired Bacterial Pneumonia (CABP) In Vitro Susceptibility Studies Requiring Tetracycline-Class Comparator with Defined Potency Against Multidrug-Resistant S. pneumoniae and MRSA

TP-271 is optimally deployed as a reference fluorocycline in CABP-focused antimicrobial susceptibility testing panels. Based on MIC90 values of 0.03 µg/mL against S. pneumoniae and 0.12 µg/mL against MRSA [1], TP-271 provides a high-potency benchmark against which experimental compounds or clinical isolates can be compared. The >1000-fold potency differential relative to tetracycline against S. pneumoniae [1] enables clear discrimination of fluorocycline-specific activity in mixed tetracycline-class panels. This application is supported by the 267-isolate S. pneumoniae dataset and 124-isolate MRSA dataset [1], providing statistically robust reference MIC distributions.

Antimicrobial Resistance Mechanism Studies Investigating Evasion of Tet Efflux Pumps, Ribosomal Protection Proteins, and Co-Expressed Fluoroquinolone/Macrolide Resistance

TP-271 serves as a resistance-bypass probe compound for studies examining tetracycline-class evasion of established resistance mechanisms. The compound's demonstrated lack of MIC elevation against isolates harboring TetA, TetK, and TetM resistance determinants, as well as against strains with documented fluoroquinolone and macrolide resistance [1], positions TP-271 as a comparator for elucidating structure-activity relationships governing fluorocycline evasion of efflux and ribosomal protection. Researchers comparing TP-271 with tigecycline, eravacycline, or omadacycline should note that TP-271's resistance-bypass profile was explicitly validated against CABP pathogen panels with co-expressed macrolide (MIC90 >32 µg/mL) and fluoroquinolone (MIC90 = 1–>4 µg/mL) resistance [1].

In Vivo Pharmacodynamic Studies Requiring Dual-Route (Intravenous and Oral) Dosing Capability in Murine Pneumonia Models

TP-271 is indicated for in vivo efficacy studies in which both parenteral and oral administration are required, such as PK/PD modeling of sequential i.v.-to-p.o. step-down therapy. The compound's demonstrated oral bioavailability, producing 1–4 log10 CFU reductions in murine pneumonia models [1], distinguishes it from tigecycline (no oral formulation) and supports procurement when oral dosing is a non-negotiable experimental parameter. The ~2–5 log10 CFU reductions observed with i.v. dosing and ~1–4 log10 CFU reductions with p.o. dosing [1] provide baseline efficacy expectations for protocol design.

Biodefense and Select-Agent Research Programs Targeting Inhalational Tularemia (Francisella tularensis) Prophylaxis or Treatment

TP-271 is procurement-relevant for BSL-3/BSL-4 research programs investigating countermeasures against aerosolized Francisella tularensis exposure. The compound has been validated in both murine (91–283 LD50 aerosol challenge) and non-human primate (~1,144 CFU aerosol challenge) models of inhalational tularemia, with 80–100% survival in mice at ≥3 mg/kg/day and 100% survival in cynomolgus macaques at ≥1 mg/kg/day [1]. The documented survival benefit when treatment is delayed to 72 hours post-exposure (89–100% survival in mice) [1] provides a clinically relevant benchmark for delayed-intervention study designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-271

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.